(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Overview
Description
(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, also known as S-BMP-HCl, is a synthetic compound that has a wide range of scientific and medical applications. It is a white crystalline powder with a molecular weight of 365.91 g/mol and a melting point of 128-132°C. S-BMP-HCl has been studied extensively in recent years due to its potential use in drug delivery, drug design, and drug development. It is also used in laboratory experiments as a reagent or a substrate for biochemical reactions.
Scientific Research Applications
Synthesis and Chemical Properties
- (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride has been studied for its potential in the synthesis of various chemical compounds. For instance, piperazine derivatives have been synthesized for testing against diseases like schistosomiasis in experimental animals (Y. Tung, 1957). Additionally, piperazine substituted naphthalimide compounds have been explored for their luminescent properties and potential applications in photo-induced electron transfer (Jiaan Gan et al., 2003).
Pharmacological Research
- In pharmacological research, various piperazine derivatives, including those similar in structure to (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, have been synthesized and evaluated for their potential therapeutic applications. For example, certain piperazine compounds have been investigated for their antidepressant and antianxiety activities (J. Kumar et al., 2017). Another study identified a piperazine-based inhibitor for acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicating potential use in the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Antimicrobial and Antiviral Activities
- Piperazine derivatives have shown promise in antimicrobial and antiviral research. For instance, novel piperazine-based compounds have been synthesized and evaluated for their activities against HIV-1 Bal (R5) infection, demonstrating significant anti-HIV-1 activities (Mingxin Dong et al., 2012). Additionally, the synthesis and characterization of piperazine-2,6-diones have been investigated due to their potential antitumor activity against various cancer types (Teresa Mancilla et al., 2002).
properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUPZPVVRPOJKT-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662618 | |
Record name | 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride | |
CAS RN |
1217444-22-8 | |
Record name | 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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